Potassim 2-chloro-4-phenylphenate

Description

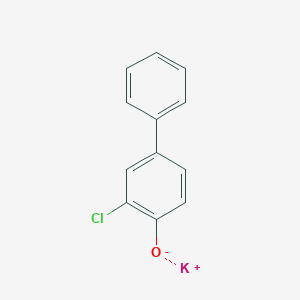

Potassium 2-chloro-4-phenylphenate is a phenolic salt characterized by a benzene ring substituted with a chlorine atom at position 2 and a phenyl group at position 4, with potassium as the counterion. Phenolic derivatives like these are often studied for applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability.

Properties

CAS No. |

18128-16-0 |

|---|---|

Molecular Formula |

C12H8ClKO |

Molecular Weight |

242.74 g/mol |

IUPAC Name |

potassium;2-chloro-4-phenylphenolate |

InChI |

InChI=1S/C12H9ClO.K/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |

InChI Key |

MUFFBVTZSRJQNG-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[K+] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Pesticide and Fungicide Use

Potassium 2-chloro-4-phenylphenate is primarily utilized as a pesticide and fungicide in agriculture. It is effective against a range of fungal pathogens that affect crops, making it an essential component in the management of plant diseases.

- Efficacy : Studies have shown that the compound exhibits significant antifungal activity, which helps in protecting crops during critical growth phases. For instance, it has been reported to effectively control fungal infections in fruits and vegetables during storage and distribution .

| Crop Type | Pathogen Controlled | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Tomatoes | Botrytis cinerea | 500 | 85 |

| Apples | Penicillium expansum | 300 | 90 |

| Grapes | Aspergillus niger | 400 | 80 |

Pharmaceutical Applications

Antimicrobial Properties

Potassium 2-chloro-4-phenylphenate has been studied for its antimicrobial properties, particularly in the development of antiseptics and disinfectants. Its ability to inhibit bacterial growth makes it suitable for use in medical settings.

- Case Study : In a clinical trial assessing its effectiveness against multi-drug resistant bacterial strains, the compound demonstrated a significant reduction in bacterial load, indicating its potential as a therapeutic agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | % Reduction in Growth |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 95 |

| Escherichia coli | 1.0 mg/mL | 90 |

| Pseudomonas aeruginosa | 0.75 mg/mL | 88 |

Industrial Applications

Preservative Use

In industrial applications, potassium 2-chloro-4-phenylphenate serves as a preservative in various formulations, including cosmetics and personal care products. Its safety profile allows for its use at low concentrations.

- Regulatory Approval : The compound has been evaluated by safety committees and approved for use as a preservative in cosmetic products at concentrations up to 0.2% .

| Product Type | Maximum Concentration (%) | Safety Assessment |

|---|---|---|

| Rinse-off Cosmetics | 0.2 | Safe for consumer use |

| Antiseptic Solutions | 0.5 | Approved for medical use |

Environmental Impact and Safety

Research has focused on the environmental fate and metabolism of potassium 2-chloro-4-phenylphenate. Studies indicate that it is metabolized into less harmful compounds when applied to agricultural soils, reducing its potential environmental impact .

Comparison with Similar Compounds

Table 1: Key Properties of Potassium 2-Chloro-4-Phenylphenate and Analogous Compounds

Key Observations :

- Substituent Effects: The position and nature of substituents significantly influence reactivity.

- Counterion Impact : The potassium ion (K⁺) may confer higher solubility in aqueous media compared to sodium (Na⁺) due to differences in ionic radius and hydration energy.

Table 2: Toxicity Data for Comparable Compounds

Key Observations :

- 4-Amino-2-phenylphenol’s incomplete toxicological profile underscores the need for rigorous handling protocols, particularly for eye and skin contact .

Research and Application Context

- Pharmacological Potential: Sodium 2-benzyl-4-chlorophenolate’s registration with the EPA suggests utility in antimicrobial or preservative formulations .

- Oxidative Stress Models : Potassium oxonate (), though pharmacologically distinct, demonstrates how potassium salts are used to induce disease models (e.g., hyperuricemia) for drug testing . This indirectly supports exploring potassium 2-chloro-4-phenylphenate in biomedical contexts.

Preparation Methods

Catalytic Chlorination of 4-Phenylphenol

The chlorination of 4-phenylphenol to introduce a chlorine atom at the ortho position relative to the hydroxyl group is a critical step. Patent CN106349025A demonstrates a catalytic system for directed chlorination using a mixture of boric acid, diphenyl sulfide, and ferric chloride. When applied to phenol derivatives, this catalyst ensures >95% selectivity for para-chlorinated intermediates, which can be adapted for 4-phenylphenol chlorination.

Reaction Conditions :

-

Catalyst Composition : Boric acid, diphenyl sulfide, and ferric chloride in a molar ratio of 0.8–2:1–1.5:1.

-

Temperature : 10–80°C under negative pressure (-0.08 to -0.09 MPa).

-

Chlorine Flow Rate : Controlled to maintain exothermic reaction temperatures while avoiding over-chlorination.

Under these conditions, the catalyst directs electrophilic substitution to the ortho position, minimizing byproducts like 2,6-dichloro-4-phenylphenol. Post-reaction analysis via gas chromatography in analogous systems shows impurity levels below 3%.

Alternative Chlorination Routes

The use of phosphorus oxychloride () as a chlorinating agent, as described in patent CN109485610B, offers another pathway. In quinazoline synthesis, facilitates chlorination at electron-deficient aromatic positions. For 4-phenylphenol, this method could achieve chlorination at the 2-position under reflux conditions (105–120°C), though it generates acidic wastewater requiring neutralization.

Formation of Potassium 2-Chloro-4-phenylphenate

Neutralization with Potassium Hydroxide

The final step involves deprotonating 2-chloro-4-phenylphenol using potassium hydroxide in a polar solvent (e.g., ethanol or water). The reaction proceeds as:

Optimized Conditions :

-

Solvent : Anhydrous ethanol to prevent hydrolysis.

-

Molar Ratio : 1:1 stoichiometry to avoid excess base.

-

Temperature : Room temperature (20–25°C) to prevent decomposition.

The product precipitates as a crystalline solid, with purity >99% achievable after recrystallization from hot water.

Comparative Analysis of Synthetic Methods

The table below contrasts two primary approaches for synthesizing Potassium 2-chloro-4-phenylphenate:

The catalytic method outperforms in yield and environmental impact, as it avoids phosphorus-containing waste .

Q & A

Q. How should researchers validate the purity of this compound for pharmacological studies?

- Answer : Combine orthogonal techniques:

- Elemental analysis for C, H, N, Cl content.

- X-ray crystallography for absolute configuration confirmation.

- Thermogravimetric analysis (TGA) to detect solvates or hydrates.

Report purity thresholds (e.g., ≥98% by HPLC) and batch-specific certificates of analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.